![molecular formula C20H18N2O3 B5507826 N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)

N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

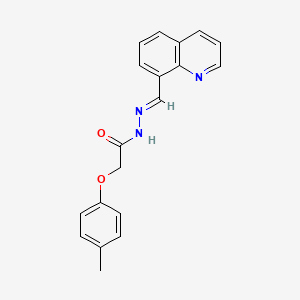

The synthesis of compounds similar to "N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide" often involves the reaction of specific hydrazides with aldehydes or ketones in the presence of suitable catalysts. For instance, the synthesis of related benzohydrazide derivatives is typically performed through refluxing the precursor materials like benzoyl hydrazide with various aldehydes in ethanol, leading to the formation of the desired hydrazide compounds as reported by Asegbeloyin et al. (2014) in their study on the synthesis and characterization of similar compounds (Asegbeloyin et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, particularly using X-ray crystallography, provides insights into the geometry, bond lengths, and angles within molecules. Compounds like "N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide" are expected to exhibit non-planar structures with specific configurations around their double bonds. Studies such as the one conducted by Babu et al. (2014) on related compounds, demonstrate the utility of X-ray diffraction, FT-IR, FT-Raman, and DFT methods in determining molecular configurations (Babu et al., 2014).

Chemical Reactions and Properties

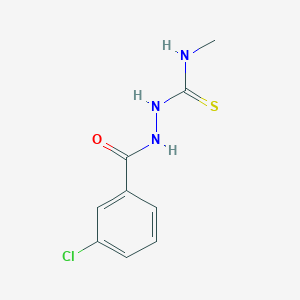

Benzohydrazides and their derivatives participate in various chemical reactions, forming complexes with metals or undergoing condensation reactions to produce more complex structures. The reactivity towards metals and other chemical agents can be influenced by the substituents present on the benzohydrazide moiety. For example, the work by Han (2013) explores how different substituents affect the antimicrobial activities of certain benzohydrazide derivatives (Han, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. The crystalline structure, determined through X-ray crystallography, informs about the stability and packing of molecules in the solid state. Fun et al. (2008) provide an example of how these properties are characterized in benzohydrazide compounds (Fun et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for applications in material science and pharmacology. The study of benzohydrazides often involves evaluating their potential biological activities, such as antimicrobial and anticancer properties. Compounds similar to "N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide" may exhibit significant biological activity, as seen in the study by Asegbeloyin et al. (2014), highlighting the potential of these compounds in therapeutic applications (Asegbeloyin et al., 2014).

Wissenschaftliche Forschungsanwendungen

Light-Induced E-Z Isomerization

One notable application of structurally similar compounds involves the study of light-induced E-Z isomerization, particularly in organogels. For example, a multiresponsive organogel showed changes in fluorescence intensity, mechanical strength, and gel morphology upon irradiation, attributed to E-Z isomerization across a C=N bond, as evidenced by (1)H NMR spectroscopy (Mondal et al., 2015).

Synthesis of Heterocyclic Systems

Another application involves the conversion of furanones into a variety of heterocyclic systems of synthetic and biological importance. This process, facilitated by reactions with benzylamine and hydrazine hydrate under different conditions, enables the creation of compounds with potential antiviral activities (Hashem et al., 2007).

Bioactive Schiff Base Compounds

Additionally, the synthesis and characterization of Schiff base compounds from N'-substituted benzohydrazide and sulfonohydrazide derivatives have demonstrated significant biological activities. These activities include antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with Salmon sperm DNA, highlighting their potential as bioactive molecules (Sirajuddin et al., 2013).

Antioxidant Activity of Schiff Bases

The antioxidant behavior of Schiff bases and their tautomers has also been theoretically studied, revealing insights into the mechanisms favoring hydrogen atom transfer (HAT) in the gas phase and sequential proton loss electron transfer (SPLET) in solvents. These findings contribute to understanding the antioxidant power of such compounds (Ardjani & Mekelleche, 2017).

Antimicrobial and Anticancer Evaluation

Studies on 3/4-bromo benzohydrazide derivatives have explored their antimicrobial and anticancer potentials. QSAR studies further elucidate the relationship between the compounds' structures and their biological activities, offering pathways to more effective antimicrobial and anticancer agents (Kumar et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials. Alternatively, if it has unique chemical reactivity, it could be studied for use in chemical synthesis .

Eigenschaften

IUPAC Name |

2-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-15-19(10-11-24-15)20(23)22-21-13-17-8-5-9-18(12-17)25-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEUTVGTOGISJR-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)

![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)

![9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)

![benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)